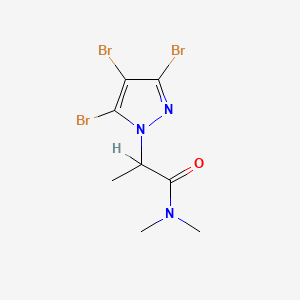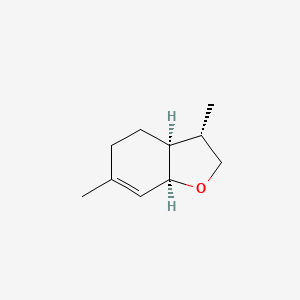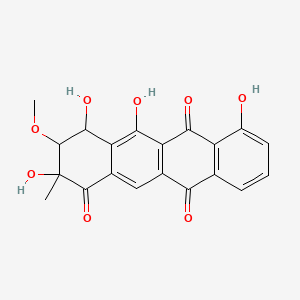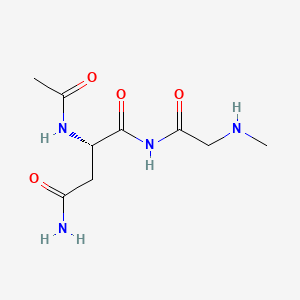
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide involves several steps. One method includes the preparation of 6-ethoxybenzothiazole-2-sulfenamide, which is then oxidized to form the sulfonamide. The reaction conditions typically involve the use of sodium hydroxide, sodium hypochlorite, and ammonium hydroxide at low temperatures to control the reaction and yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form different oxidation states.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used. Common reagents for these reactions include potassium permanganate for oxidation and various acids or bases for substitution and reduction reactions.
Aplicaciones Científicas De Investigación
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as a carbonic anhydrase inhibitor.
Medicine: Its primary application is in the treatment of glaucoma, where it helps reduce intraocular pressure.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide involves its role as a carbonic anhydrase inhibitor. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This makes it effective in the treatment of glaucoma .
Comparación Con Compuestos Similares
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide is similar to other benzothiazole-2-sulfonamide analogs, such as 6-Ethoxy-2-benzothiazolesulfonamide (Ethoxzolamide). it is unique in its specific structure and the presence of the hydroxyethoxy group, which may confer different pharmacological properties and efficacy in reducing intraocular pressure .
Similar compounds include:
- 6-Ethoxy-2-benzothiazolesulfonamide (Ethoxzolamide)
- Benzothiazole-2-sulfonamide derivatives
These compounds share a similar core structure but differ in their functional groups, which can affect their chemical and pharmacological properties .
Propiedades
Número CAS |
95599-36-3 |
|---|---|
Fórmula molecular |
C9H10N2O4S2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S2/c10-17(13,14)9-11-7-2-1-6(15-4-3-12)5-8(7)16-9/h1-2,5,12H,3-4H2,(H2,10,13,14) |
Clave InChI |
XIFUCWWEBDMYEV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCO)SC(=N2)S(=O)(=O)N |
SMILES canónico |
C1=CC2=C(C=C1OCCO)SC(=N2)S(=O)(=O)N |
Sinónimos |
6-hydroxyethoxy-2-benzothiazolesulfonamide 6-hydroxyethoxyzolamide 6-hydroxyethoxzolamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)



